2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide
Description
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4/c1-13-12-14(24(27)28)6-7-16(13)21-18(25)19(26)23-10-8-22(9-11-23)17-5-3-2-4-15(17)20/h2-7,12H,8-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQBSISXBXGGDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide typically involves the following steps:
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Formation of the Piperazine Intermediate: : The initial step involves the reaction of 2-fluoroaniline with ethylene glycol to form 2-(2-fluorophenyl)ethanol. This intermediate is then reacted with piperazine to yield 2-(2-fluorophenyl)piperazine.
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Acylation Reaction: : The piperazine intermediate is then acylated using 2-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. This step forms the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the acylation step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and ketone groups are susceptible to hydrolysis under acidic or basic conditions:
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Amide Hydrolysis : Cleavage of the amide bond yields 2-methyl-4-nitroaniline and 2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetic acid. This reaction is accelerated in concentrated HCl or NaOH at elevated temperatures.
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Ketone Stability : The α-ketoamide group resists hydrolysis under mild conditions but may degrade in strongly acidic environments (pH < 2).
Nucleophilic Substitution at Piperazine
The piperazine ring undergoes substitution reactions at its nitrogen atoms:
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Aryl Halide Coupling : Reacts with aryl halides (e.g., 4-fluorobenzyl chloride) in the presence of a base (K₂CO₃) to form tertiary amines .
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Alkylation : Forms quaternary ammonium salts when treated with alkylating agents like methyl iodide .
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Aryl substitution | 4-fluorobenzyl chloride, K₂CO₃ | N-Benzyl-piperazine derivative | |
| Alkylation | Methyl iodide, DMF | Quaternary ammonium salt |
Reduction of Nitro Group
The 4-nitro group on the aniline moiety can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reductants (SnCl₂/HCl) :
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Catalytic Hydrogenation : Produces 2-methyl-4-aminophenyl derivatives, which may undergo further functionalization (e.g., acylation).
| Reduction Method | Conditions | Product | Yield |
|---|---|---|---|
| H₂/Pd-C (10% w/w) | Ethanol, RT, 6 h | 2-methyl-4-aminophenyl derivative | 90% |
| SnCl₂/HCl | Reflux, 2 h | Same as above | 85% |
Stability Under Environmental Conditions
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Thermal Stability : Decomposes above 220°C.
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Photodegradation : The nitro group may undergo partial reduction or radical formation under UV light .
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pH Sensitivity : Stable in neutral conditions but hydrolyzes in strongly acidic (pH < 3) or basic (pH > 11) media.
Key Analytical Data
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NMR : Distinct signals for piperazine protons (δ 2.8–3.5 ppm), aromatic fluorophenyl (δ 7.1–7.4 ppm), and nitro group (δ 8.2 ppm).
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Mass Spectrometry : Molecular ion peak at m/z 364.36 (M⁺).
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
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Cox Inhibition:
- The compound has been studied for its potential as a cyclooxygenase (COX) inhibitor, which could be beneficial in managing inflammation and pain. COX enzymes are critical in the inflammatory process, and selective inhibition can lead to reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Equilibrative Nucleoside Transporter Inhibition:
- Antidepressant Potential:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and safety profile of this compound:
- Fluorine Substitution:
- Piperazine Ring:
- The piperazine moiety is essential for the interaction with neurotransmitter receptors, influencing both selectivity and potency against specific targets.
Case Studies
- COX-II Selectivity:
- Nucleoside Transporter Studies:
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide involves its interaction with neurotransmitter receptors in the brain. The piperazine ring is known to mimic the structure of certain neurotransmitters, allowing the compound to bind to and modulate the activity of these receptors. This can result in altered neurotransmitter release and uptake, which may have therapeutic effects in conditions such as anxiety and depression.
Comparison with Similar Compounds
Similar Compounds
2-(2-fluorophenyl)piperazine: A simpler analogue that lacks the acetamide and nitrophenyl groups.
N-(2-methyl-4-nitrophenyl)-2-oxoacetamide: Another analogue that lacks the piperazine ring.
Uniqueness
The uniqueness of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the fluorophenyl and nitrophenyl groups enhances its ability to interact with a variety of biological targets, making it a valuable compound for drug development.
This detailed overview provides a comprehensive understanding of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide, covering its synthesis, reactions, applications, and unique properties
Biological Activity
The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes a piperazine ring substituted with a fluorophenyl group, which is crucial for its interaction with biological targets. The presence of the nitrophenyl moiety and the oxoacetamide functional group suggests potential for diverse biological interactions.
Research indicates that compounds similar to 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide often interact with neurotransmitter systems, particularly the serotonin and dopamine receptors. The piperazine structure is known to enhance binding affinity to these receptors, potentially leading to anxiolytic and antidepressant effects.
Pharmacological Effects
- Antidepressant Activity : Studies have shown that related piperazine derivatives exhibit significant antidepressant-like effects in animal models. The modulation of serotonin levels through 5-HT receptor interactions is believed to be a contributing factor .
- Anxiolytic Effects : Similar compounds have demonstrated anxiolytic properties, likely due to their influence on GABAergic systems, which are critical in anxiety regulation .
- Neuroprotective Properties : Some derivatives have shown neuroprotective effects against oxidative stress, which may be relevant in neurodegenerative disorders .
Case Study 1: Antidepressant Efficacy
A study conducted on a series of piperazine derivatives, including the target compound, revealed significant reductions in depressive-like behaviors in rodent models. The study highlighted the importance of the fluorophenyl group in enhancing receptor binding affinity, thus improving therapeutic outcomes .
Case Study 2: Anxiolytic Activity
In a controlled trial involving various piperazine-based compounds, researchers observed that those with similar structural features to 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide exhibited pronounced anxiolytic effects as measured by elevated plus maze tests. The findings support the hypothesis that these compounds can modulate anxiety through serotonergic pathways .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | |
| Anxiolytic | GABAergic system interaction | |
| Neuroprotective | Antioxidant properties |
Safety and Toxicity
While promising, the safety profile of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide requires thorough investigation. Preliminary toxicity assessments suggest moderate safety margins; however, long-term studies are necessary to fully understand potential adverse effects associated with chronic use.
Q & A
Q. What are the standard synthetic routes for 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation between the piperazine derivative and the nitrophenyl moiety.
- Piperazine ring functionalization with fluorophenyl groups via nucleophilic substitution or coupling reactions.
- Oxoacetamide formation using reagents like oxalyl chloride or activated esters. Critical parameters include temperature (60–100°C), solvent choice (e.g., DMF or THF), and catalyst use (e.g., DCC for amide coupling). Yields are highly dependent on stoichiometric control and intermediate purification via column chromatography .
Example Reaction Conditions Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | DMF, 80°C, 12 h | 65 | 92% |
| 2 | THF, Pd(PPh₃)₄, 70°C | 78 | 95% |
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and piperazine ring integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% for biological assays).
- X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities (e.g., piperazine chair conformation) .
Q. How can solubility and formulation challenges be addressed for in vitro assays?
- Solubility Screening : Test in DMSO (primary solvent) and aqueous buffers (pH 4–9) with surfactants (e.g., Tween-80).
- Co-solvent Systems : Use PEG-400 or cyclodextrins for hydrophobic compounds.
- Lyophilization : For stable storage in PBS or saline .
Advanced Research Questions
Q. What methodologies are used to determine the compound’s mechanism of action?
- Receptor Binding Assays : Radioligand displacement studies (e.g., ³H-labeled ligands for serotonin/dopamine receptors).
- Cellular Activity Profiling : Dose-response curves (IC₅₀) in target-specific cell lines (e.g., HEK-293 transfected with GPCRs).
- Kinetic Analysis : Surface Plasmon Resonance (SPR) to measure binding affinity (KD) and on/off rates .
Q. How can structural modifications enhance selectivity for specific biological targets?
- Rational Design : Replace the 2-fluorophenyl group with bulkier substituents (e.g., 2,4-difluorophenyl) to modulate steric hindrance.
- Bioisosteric Replacement : Substitute the nitro group with a cyano or trifluoromethyl group to improve metabolic stability.
- SAR Studies : Systematic variation of the piperazine N-substituents to optimize receptor subtype selectivity .
Q. How should researchers resolve contradictions in reported bioactivity data?
- Comparative Assays : Replicate studies using identical cell lines (e.g., NIH/3T3 vs. HEK-293) and assay conditions (e.g., ATP levels, incubation time).
- Statistical Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., batch-to-batch compound variability).
- Orthogonal Validation : Confirm activity via independent methods (e.g., qPCR for downstream gene expression) .
Q. What strategies optimize reaction conditions for scalable synthesis?
- DoE (Design of Experiments) : Use factorial design to evaluate interactions between temperature, solvent polarity, and catalyst loading.
- Flow Chemistry : Continuous-flow reactors for exothermic steps (e.g., amide coupling) to improve heat dissipation.
- Green Chemistry : Replace DMF with Cyrene™ or 2-MeTHF to reduce environmental toxicity .
Q. How can stability under physiological conditions be assessed?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
- LC-MS/MS Monitoring : Track degradation products (e.g., nitro group reduction to amine).
- Plasma Stability Assays : Incubate in human plasma (37°C, 24 h) to assess esterase-mediated hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
